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Spiro[3.3]heptane-2,6-diol

Cat. No.: B3097964
CAS No.: 132616-37-6
M. Wt: 128.17 g/mol
InChI Key: GUPPBIZDTBVHEI-UHFFFAOYSA-N
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Description

Structural Significance of Spiro[3.3]heptane Frameworks

The spiro[3.3]heptane scaffold is a unique bicyclic system composed of two cyclobutane (B1203170) rings sharing a single central carbon atom. wikipedia.org This arrangement confers a high degree of three-dimensionality and rigidity, which is a desirable trait in drug design for optimizing binding interactions with biological targets. Unlike the planar nature of aromatic rings like benzene (B151609), the spiro[3.3]heptane framework is distinctly non-planar, providing a defined spatial orientation for its substituents. smolecule.comresearchgate.net

A key feature of this scaffold is the geometry of its "exit vectors"—the directions in which substituents extend from the core structure. In contrast to the collinear (180°) vectors of para-substituted benzene rings, the substituents on the spiro[3.3]heptane core project at non-collinear angles. researchgate.netchemrxiv.org This specific three-dimensional arrangement allows chemists to explore chemical space that is inaccessible with traditional flat aromatic or flexible aliphatic rings. Consequently, the spiro[3.3]heptane motif is increasingly utilized as a saturated bioisostere—a structural surrogate—for phenyl and cyclohexane (B81311) rings. researchgate.netchemrxiv.orgresearchgate.net Replacing these common rings with a spiro[3.3]heptane core can lead to improved properties such as metabolic stability while maintaining or enhancing biological activity. chemrxiv.org Structural analyses have shown that disubstituted spiro[3.3]heptanes can act as restricted surrogates for both cis-1,4- and trans-1,3-disubstituted cyclohexane derivatives. acs.org

Historical Context and Evolution of Spiro[3.3]heptane Chemistry

The exploration of spiro[3.3]heptane derivatives dates back to the early 20th century. An early significant contribution was the synthesis of a dicarboxylic acid derivative of spiro[3.3]heptane by H. Fecht in 1907, a compound now commonly referred to as "Fecht's acid". wikipedia.org This initial work laid the groundwork for understanding the synthesis and properties of this unique spirocyclic system. wikipedia.org For many years, research into spiro[3.3]heptanes remained a niche area of organic chemistry. However, the last few decades have seen a surge in interest, driven by the demands of modern drug discovery. researchgate.netresearchgate.net Researchers have developed robust and reliable synthetic protocols, allowing for the preparation of various functionalized spiro[3.3]heptane building blocks on a preparative scale. researchgate.net The recognition of this scaffold as a valuable bioisostere has led to its incorporation into lead compounds and drug candidates, with numerous patents now reporting its application in medicinal chemistry projects. researchgate.netchemrxiv.org

Overview of Spiro[3.3]heptane-2,6-diol within Spirocyclic Compound Research

Within the broader family of spiro[3.3]heptane derivatives, this compound (CAS No. 132616-37-6) is a compound of significant interest. abcr.comcymitquimica.comchemscene.com It features hydroxyl (-OH) groups at the 2 and 6 positions of the spirocyclic framework. These functional groups provide points for further chemical modification and can participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. The parent structure, this compound, serves as a key building block for synthesizing more complex molecules for research in materials science and drug discovery. smolecule.com Its defined stereochemistry and rigid conformation make it an attractive component for creating compounds with highly specific shapes and functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number132616-37-6 chemscene.com
Molecular FormulaC₇H₁₂O₂ chemscene.com
Molecular Weight128.17 g/mol chemscene.com
IUPAC NameThis compound achemblock.com
SMILESOC1CC2(CC(O)C2)C1 chemscene.com
InChIKeyGUPPBIZDTBVHEI-UHFFFAOYSA-N cymitquimica.com

Table 2: Comparison of Spiro[3.3]heptane as a Bioisosteric Scaffold

Featurepara-Substituted BenzeneSpiro[3.3]heptaneReference
PlanarityPlanarNon-planar (3D) researchgate.net
Exit Vector GeometryCollinear (~0°)Non-collinear (22.8-29.7°) researchgate.net
Core Typesp² Aromaticsp³ Saturated researchgate.netchemrxiv.org
Primary Use as Bioisostere(Reference Structure)Mimics mono-, meta-, and para-substituted phenyl rings researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3097964 Spiro[3.3]heptane-2,6-diol CAS No. 132616-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.3]heptane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPBIZDTBVHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302682
Record name Spiro[3.3]heptane-2,6-diol, (R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132616-37-6
Record name Spiro[3.3]heptane-2,6-diol, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132616-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2,6-diol, (R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 3.3 Heptane 2,6 Diol and Its Key Precursors

Strategies for the Spiro[3.3]heptane Core Construction

The rigid and sterically defined nature of the spiro[3.3]heptane scaffold necessitates specific synthetic approaches for its efficient construction. These methods often involve the formation of two cyclobutane (B1203170) rings fused at a single carbon atom.

Cyclization Reactions in Spiro[3.3]heptane Formation

Cyclization reactions represent a classical and widely utilized strategy for assembling the spiro[3.3]heptane core. These methods typically involve the formation of the second cyclobutane ring onto a pre-existing one through intramolecular bond formation.

A foundational method for constructing the spiro[3.3]heptane skeleton involves a double substitution reaction between a bis-nucleophile and a tetra-electrophilic species. diva-portal.org A prominent example is the reaction of diethyl malonate with pentaerythritol (B129877) tetrabromide. diva-portal.orgrsc.org In this process, the malonate ester acts as the nucleophile, and under basic conditions, it displaces two bromide ions from the pentaerythritol derivative to form the first cyclobutane ring. A subsequent intramolecular cyclization, involving the remaining ester groups and bromide atoms, leads to the formation of the spiro[3.3]heptane core. diva-portal.org This approach famously leads to the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid. diva-portal.orgrsc.org

Recent advancements have focused on improving the efficiency and scalability of this method. For instance, a 2021 study detailed the synthesis of Fecht's acid where pentaerythritol tetrabromide was reacted with diethyl malonate in the presence of sodium ethoxide in ethanol, followed by heating under reflux. rsc.org Another recent report from 2022 describes the construction of the spiro[3.3]heptane core via double alkylation of malonate diester on a large scale. chemrxiv.org

ReactantsProductKey Features
Diethyl malonate and Pentaerythritol tetrabromideSpiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid)Classical double substitution reaction. diva-portal.orgrsc.org
Malonate diester and 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane6-(Trifluoromethyl)spiro[3.3]heptane derivativesDouble alkylation for functionalized spiro[3.3]heptanes. chemrxiv.org

Intramolecular Friedel-Crafts acylation offers a powerful method for ring closure to form cyclic ketones, which can be precursors to the spiro[3.3]heptane system. This reaction involves the cyclization of an aromatic ring onto an acyl group tethered to it. masterorganicchemistry.com While direct application to the non-aromatic spiro[3.3]heptane core is not straightforward, this strategy is employed in multi-step syntheses where an aromatic intermediate is used.

A patented route for a related dicarboxylic acid involves an intramolecular Friedel-Crafts acylation to form a spirocyclic ketone, which is then oxidized. More recent research has explored the use of hexafluoro-2-propanol (HFIP) as a promoter for intramolecular Friedel-Crafts acylation, offering a simpler, metal-free alternative to traditional Lewis acids. orgsyn.orgnih.gov This method involves dissolving the arylalkyl acid chloride in HFIP, which promotes cyclization without the need for additional catalysts. nih.gov Although the direct synthesis of spiro[3.3]heptane-2,6-diol via this method is not explicitly detailed, the formation of spirocyclic ketones through such pathways provides a viable route to functionalized spiro[3.3]heptane derivatives.

Starting Material TypeReagent/ConditionProduct TypeSignificance
Arylalkyl acid chlorideHexafluoro-2-propanol (HFIP)Aromatic ketoneCatalyst-free, operationally simple intramolecular Friedel-Crafts acylation. nih.gov
Phenalkyl carboxylic acidsPolyphosphoric acid (PPA)Bicyclic ketoneClassical method for intramolecular cyclization. masterorganicchemistry.com

Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid)

Established Synthetic Routes to Spiro[3.3]heptane-2,6-dicarboxylic Acid

Several classical and modern approaches have been established for the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.

One of the most widely reported methods involves a two-step process starting from 1,1'-bis(chloromethyl)cyclobutane. The first step is a nucleophilic substitution with sodium cyanide to form the spiro[3.3]heptane-2,6-dicarbonitrile intermediate, which is then hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid.

Another common route utilizes dimethyl spiro[3.3]heptane-2,6-dicarboxylate as a key intermediate. This diester is synthesized through the esterification of the dicarboxylic acid with methanol (B129727) under acidic catalysis. The diester can then be hydrolyzed back to the dicarboxylic acid.

More recent methods include the use of transition metal-catalyzed [2+2] cycloaddition reactions. For instance, the reaction of dichloroketene (B1203229) with 1,3-butadiene (B125203) can form a cyclobutanone (B123998) intermediate, which is then further functionalized to the spirocyclic core.

Starting MaterialReagentsIntermediateProductYield
1,1'-bis(chloromethyl)cyclobutane1. NaCN2. HCl or NaOH (hydrolysis)Spiro[3.3]heptane-2,6-dicarbonitrileSpiro[3.3]heptane-2,6-dicarboxylic acid60-75% (nitrile formation), 85-92% (hydrolysis)
Spiro[3.3]heptane-2,6-dicarboxylic acidMeOH, H₂SO₄ (cat.)Dimethyl spiro[3.3]heptane-2,6-dicarboxylateDimethyl spiro[3.3]heptane-2,6-dicarboxylate90-95%
Dichloroketene, 1,3-butadiene1. [2+2] cycloaddition2. Zn/HOAc (reduction)3. KMnO₄ (oxidation)2,2-dichlorocyclobutanoneSpiro[3.3]heptane-2,6-dicarboxylic acid65-70% (over four steps)

Enantioselective Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

The development of enantioselective methods to obtain optically pure isomers of spiro[3.3]heptane-2,6-dicarboxylic acid has been a significant area of research.

Chiral auxiliaries have been employed to achieve enantioselective synthesis. In the context of spiro[3.3]heptane derivatives, the Strecker reaction, which synthesizes α-amino acids from aldehydes or ketones, has been adapted. nih.gov For instance, the use of chiral amines like (R)-α-phenylglycinol as a chiral auxiliary can induce stereoselectivity. nih.gov Another approach involves using Ellman's sulfinamide as a chiral auxiliary, which has shown to be beneficial due to the stability of the corresponding adducts and more efficient chromatographic separation. nih.gov While the direct application to Fecht's acid synthesis is not explicitly detailed, these methods are used for structurally similar spirocyclic compounds, suggesting their potential applicability. nih.gov

Chiral HPLC is a powerful technique for separating enantiomers. It has been demonstrated that enantiopure isomers of spiro[3.3]heptane-2,6-dicarboxylic acid can be obtained with high enantiomeric purity by separating ester derivatives. tandfonline.comnih.govresearchgate.net Specifically, dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate has been shown to have good separation on a chiral HPLC column with a cellulose (B213188) phenyl carbamate (B1207046) stationary phase. tandfonline.comnih.gov Following separation, the enantiomerically pure esters are hydrolyzed to yield the corresponding enantiopure dicarboxylic acids without racemization. tandfonline.comnih.gov This method has been used to prepare both (+) and (-) isomers of the acid. researchgate.net It was found that the classical diastereomeric resolution method using brucine (B1667951) only yielded the acid with 90% enantiomeric excess (e.e.), whereas chiral HPLC can achieve higher purity. tandfonline.comnih.govresearchgate.net

MethodChiral Agent/Stationary PhaseDerivativeEnantiomeric Excess (ee)
Diastereomeric ResolutionBrucine-90% tandfonline.comnih.govresearchgate.net
Chiral HPLCCellulose phenyl carbamateDicinnamyl spiro[3.3]heptane-2,6-dicarboxylate>99% researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, for example, have been used as catalysts in various enantioselective transformations, including 1,3-dipolar cycloadditions to create complex spirocyclic structures. rice.edu These catalysts can activate substrates through hydrogen bonding, leading to high levels of stereocontrol. rice.edu While a specific organocatalytic asymmetric synthesis for Fecht's acid is not prominently documented in the provided results, the principles of organocatalysis, such as alkylative desymmetrization, have been applied to the enantioselective synthesis of other complex cyclic molecules, highlighting the potential of this approach. chemrxiv.org

Green Chemistry Approaches in Spiro[3.3]heptane-2,6-dicarboxylic Acid Synthesis (e.g., water-mediated microwave irradiation)

Green chemistry principles are increasingly being applied to organic synthesis to develop more environmentally friendly processes. Microwave-assisted synthesis, often in combination with water as a solvent, has been shown to significantly accelerate reaction times and improve yields for various organic transformations. rasayanjournal.co.inrsc.org Microwave irradiation efficiently heats polar molecules through dielectric heating, leading to rapid temperature increases and enhanced reaction rates. anton-paar.com This technique has been successfully used for reactions like hydrolysis and oxidation. rasayanjournal.co.inajrconline.org For instance, the hydrolysis of amides to carboxylic acids can be completed in minutes under microwave irradiation, compared to hours with conventional heating. ajrconline.org Although a specific water-mediated microwave irradiation synthesis for Fecht's acid is not detailed in the search results, the successful application of this green methodology to similar transformations suggests its potential for a more sustainable synthesis of this key precursor.

Industrial-Scale Production Considerations for Spiro[3.3]heptane-2,6-dicarboxylic Acid

The industrial production of spiro[3.3]heptane-2,6-dicarboxylic acid, a crucial precursor to the diol, prioritizes efficiency, scalability, and cost-effectiveness. A prominent method for large-scale synthesis is continuous flow synthesis.

Continuous flow systems utilizing microreactors have demonstrated significant advantages over traditional batch processes. By optimizing parameters such as residence time and temperature, high yields can be achieved. For instance, a continuous flow process operating at 80°C with a residence time of 30 minutes has been reported to produce spiro[3.3]heptane-2,6-dicarboxylic acid in 85% yield. This method offers benefits like reduced byproduct formation and higher throughput, with the potential to produce up to 1 kilogram per day.

Direct and Indirect Synthesis of this compound

The conversion of spiro[3.3]heptane-2,6-dicarboxylic acid and other precursors to the target diol can be achieved through several direct and indirect synthetic routes.

Reduction of Spiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives to the Diol

A common and direct method for synthesizing this compound is the reduction of its corresponding dicarboxylic acid or its derivatives. The choice of reducing agent is critical for achieving high yields and selectivity.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation. The reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate with LiAlH₄ in tetrahydrofuran (B95107) (THF) at temperatures ranging from -40°C to 0°C yields the corresponding diol. univ.kiev.ua This approach is effective for converting carboxylic acid functionalities to primary alcohols.

PrecursorReducing AgentSolventTemperatureProduct
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH₄THF-40°C to 0°Ctert-butyl-1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Transformations from Spiro[3.3]heptan-2-one Precursors

An alternative strategy involves the use of spiro[3.3]heptan-2-one precursors. These ketones can be synthesized through various methods, including [2+2] cycloadditions. For example, the reaction of dichloroketene with an appropriate alkene can lead to the formation of a spiro[3.3]heptan-2-one derivative. diva-portal.orggoogle.com Subsequent reduction of the ketone functionality would yield the corresponding alcohol. While this method provides access to the spiro[3.3]heptane core, it often involves multiple steps and may require chromatographic purification. diva-portal.org

Multi-step Synthetic Protocols for Diol Analogues

The synthesis of analogues of this compound often requires multi-step protocols. These synthetic sequences allow for the introduction of various functional groups and the construction of the spirocyclic system with specific stereochemistry.

One such approach involves the construction of the spiro[3.3]heptane scaffold from acyclic or monocyclic precursors. For instance, a divergent synthetic approach starting from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane framework. nih.gov Key steps in this methodology can include olefination, dichloroketene addition, and Meinwald oxirane rearrangement to construct the second cyclobutane ring. nih.gov The resulting spirocyclic ketones can then be subjected to reduction to afford the desired diol analogues.

Another multi-step synthesis involves the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis to yield spiro[3.3]heptane-2,6-dicarboxylic acid. This dicarboxylic acid can then be reduced to the diol. While effective, this route can be limited by the exothermic nature of the cyclization step, posing challenges for scalability.

Advanced Spectroscopic and Structural Characterization of Spiro 3.3 Heptane 2,6 Diol Derivatives

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of relative and absolute configuration. nih.govspringernature.com For derivatives of spiro[3.3]heptane, single-crystal X-ray diffraction can precisely map the spatial arrangement of atoms, confirming the connectivity and revealing the conformation of the cyclobutane (B1203170) rings.

In the case of chiral spiro[3.3]heptane derivatives, determining the absolute configuration is crucial. While routine diffraction experiments readily establish the relative configuration of stereocenters, assigning the absolute configuration often requires the presence of a heavy atom to utilize the phenomenon of anomalous dispersion. thieme-connect.de Alternatively, a chiral molecule can be co-crystallized with a reference compound of a known absolute configuration, allowing the unambiguous assignment of the target molecule's stereochemistry. sci-hub.se Research on glutamic acid analogs built on the spiro[3.3]heptane scaffold has successfully used X-ray crystallography to confirm the absolute configuration of all synthesized stereoisomers. nih.gov

Conformational analysis via X-ray crystallography shows that the spiro[3.3]heptane core is non-planar. The crystal structure provides precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's rigidity and the orientation of its functional groups.

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative

ParameterDescription
Crystal SystemThe crystal system (e.g., Monoclinic, Orthorhombic) describes the symmetry of the unit cell.
Space GroupDefines the crystal's symmetry elements. For chiral compounds, this will be a non-centrosymmetric space group.
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Flack ParameterA value close to zero for the correct enantiomer, used in absolute configuration determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For Spiro[3.3]heptane-2,6-diol and its derivatives, 1D (¹H, ¹³C) and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The symmetry of the spiro[3.3]heptane skeleton often simplifies the ¹H and ¹³C NMR spectra. However, the rigid, non-planar conformation can lead to complex spin-spin coupling patterns between protons. 2D experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity within the cyclobutane rings.

Table 2: Illustrative ¹H NMR Data and NOESY Correlations for a Spiro[3.3]heptane Derivative

ProtonChemical Shift (δ, ppm)Key NOESY CorrelationsStereochemical Implication
H-2/H-6~4.0H-1a/H-7a, H-3a/H-5aIndicates proximity to axial protons on the same face of the ring system.
H-3a/H-5a (axial)~2.2H-2/H-6, H-3e/H-5eConfirms axial position through strong geminal and vicinal correlations.
H-3e/H-5e (equatorial)~1.9H-3a/H-5aShows proximity to the corresponding axial proton.

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Stereostructure Elucidation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. docbrown.info For this compound, the IR spectrum is dominated by a strong, broad absorption for the O-H stretching of the alcohol groups (typically around 3300 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹). libretexts.org

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.org As a chiroptical technique, VCD is exceptionally sensitive to the stereochemical structure of chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum of a chiral spiro[3.3]heptane derivative with spectra predicted by quantum mechanical calculations (e.g., Density Functional Theory), the absolute configuration can be unambiguously determined. researchgate.net This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.

Table 3: Key IR and VCD Spectral Regions for this compound

Vibrational ModeTypical IR Frequency (cm⁻¹)VCD Significance
O-H Stretch3600-3200 (broad)Can provide information on intramolecular hydrogen bonding and conformation.
C-H Stretch3000-2850Strong VCD signals in this region are highly sensitive to the overall molecular chirality.
C-O Stretch1260-1000The sign and intensity of VCD bands are diagnostic of the stereocenter's configuration.
Fingerprint Region1500-600Complex pattern of VCD signals that serves as a unique stereochemical fingerprint.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₇H₁₂O₂. chemscene.comnih.gov

In addition to molecular identification, MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion, M⁺) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of cyclic systems like spiro[3.3]heptane is often driven by the release of ring strain.

For this compound, common fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at M-18.

Cleavage of the cyclobutane rings: Scission of the C-C bonds in the rings can lead to various smaller carbocation fragments. docbrown.info

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom, which is a characteristic fragmentation pathway for alcohols. miamioh.edu

Analyzing these fragmentation patterns helps to confirm the presence of the diol functional groups and the underlying spirocyclic carbon skeleton.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (MW: 128.17)

m/z (mass-to-charge ratio)Possible Ion FormulaProposed Fragmentation Pathway
128[C₇H₁₂O₂]⁺Molecular Ion (M⁺)
110[C₇H₁₀O]⁺Loss of water [M - H₂O]⁺
95[C₆H₇O]⁺Loss of water and a methyl radical.
82[C₆H₁₀]⁺Ring cleavage and loss of two CO fragments.

Stereochemical Aspects and Chiral Synthesis of Spiro 3.3 Heptane Systems

Inherent Chirality of 2,6-Disubstituted Spiro[3.3]heptanes

Spiro[3.3]heptane systems, particularly those with disubstitution at the 2 and 6 positions, possess a unique form of chirality known as axial chirality. This arises not from a traditional chiral center, but from the spatial arrangement of the two cyclobutane (B1203170) rings, which are held in a rigid, perpendicular orientation by the central spiro carbon atom. This arrangement creates a chiral axis passing through the spiro carbon.

When two identical substituents are present at the 2 and 6 positions, the molecule has C2 symmetry and is chiral. nih.gov This is analogous to the chirality observed in allenes. stackexchange.com The rigid structure of the spiro[3.3]heptane core fixes the substituents in specific spatial orientations, leading to non-superimposable mirror images, or enantiomers. The four-membered rings are puckered, which results in the substituents adopting pseudo-equatorial positions. researchgate.net

The inherent chirality of these systems is a key feature that makes them attractive building blocks in various fields, including medicinal chemistry and materials science, where precise three-dimensional control of molecular architecture is crucial. chemrxiv.orgresearchgate.net

Enantiopure Synthesis Strategies for Spiro[3.3]heptane Derivatives

The synthesis of enantiomerically pure spiro[3.3]heptane derivatives, including the target compound Spiro[3.3]heptane-2,6-diol, has been a significant area of research. Various strategies have been developed to achieve high optical purity.

Classical Resolution:

One of the earliest and most common methods for obtaining enantiopure spiro[3.3]heptane derivatives is through classical resolution using a chiral resolving agent. For instance, spiro[3.3]heptane-2,6-dicarboxylic acid, a key precursor, has been resolved using the naturally occurring alkaloid brucine (B1667951). researchgate.netnih.gov This method involves the formation of diastereomeric salts, which can be separated by fractional crystallization. However, it has been shown that this method, once thought to yield 100% enantiomerically pure product, actually provides the dicarboxylic acid with an enantiomeric excess (e.e.) of around 90%. researchgate.netnih.gov

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries offers a more controlled approach to enantioselective synthesis. For example, Ellman's sulfinamide has proven to be more effective than (R)-α-phenylglycinol in the synthesis of enantiopure 1,6-disubstituted spiro[3.3]heptane derivatives. nih.gov The resulting adducts are more stable and allow for more efficient chromatographic separation. nih.gov Another approach involves the use of (-)-camphorsultam as a chiral auxiliary for the resolution of 2,6-bis(benzyloxymethyl)spiro[3.3]heptane-2,6-dicarboxylic acid. tcichemicals.com

Enzymatic Methods:

Biocatalysis provides a powerful tool for the asymmetric synthesis and resolution of spiro[3.3]heptane derivatives. Pig liver esterase (PLE) has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity. rsc.orgresearchgate.net More recently, ketoreductases have been employed for the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative, providing access to both enantiomers in high enantiomeric excess. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

For achieving the highest levels of optical purity, chiral HPLC is often the method of choice. The resolution of dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate on a chiral stationary phase has been shown to be a highly effective method for obtaining enantiopure (+)- and (-)-isomers. researchgate.netnih.gov Subsequent hydrolysis of these separated esters yields the enantiopure dicarboxylic acids. researchgate.netnih.gov

Synthesis StrategyKey Reagent/MethodResulting CompoundOptical Purity (% ee)Reference
Classical ResolutionBrucine(+)-Spiro[3.3]heptane-2,6-dicarboxylic acid90 researchgate.netnih.gov
Chiral Auxiliary(-)-Camphorsultam(S)-(+)-2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acidEnantiopure tcichemicals.com
Enzymatic HydrolysisPig Liver Esterase2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptaneModerate rsc.orgresearchgate.net
Enzymatic ReductionKetoreductaseAxially chiral alcoholHigh nih.gov
Chiral HPLCCellulose (B213188) phenyl carbamate (B1207046) stationary phase(+)- and (-)-Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylateOptically pure researchgate.netnih.gov

Absolute Configuration Assignment and Reassignment Methodologies

Determining the absolute configuration of chiral spiro[3.3]heptane derivatives is crucial for understanding their properties and applications. A combination of experimental and theoretical methods has been employed for this purpose.

Historically, the absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid) was suggested to be R based on the application of Lowe's rule. researchgate.netresearchgate.net This assignment was supported by various theoretical models of optical activity. researchgate.net

However, more definitive methods have since been developed. X-ray crystallography of diastereomeric derivatives has become a powerful tool for unambiguous assignment. For example, the absolute configuration of an amide derivative of 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid, formed with (-)-camphorsultam as a chiral auxiliary, was determined by X-ray analysis. mdpi.com The known configuration of the camphorsultam moiety served as an internal reference, and the presence of a sulfur atom allowed for confirmation by the anomalous dispersion effect. tcichemicals.commdpi.com

In some cases, initial assignments have been revised. For instance, the absolute configuration of 4-octanol (B147376) was unambiguously determined to be (R)-(-) through a process involving HPLC separation of diastereomers, which was opposite to an earlier assignment from 1936. mdpi.com

Optical Activity Studies and Deviations from Empirical Rules (e.g., Lowe's rule)

The optical activity of 2,6-disubstituted spiro[3.3]heptanes is a subject of considerable interest. The magnitude of the optical rotation is often low, which can lead to exceptions to empirical rules like Lowe's rule. researchgate.netresearchgate.net

Lowe's rule, an empirical method for correlating the sign of the Cotton effect with the absolute configuration of chiral allenes and other axially chiral molecules, has been applied to the spiro[3.3]heptane system. researchgate.netresearchgate.net While it correctly predicted the R configuration for d-spiro[3.3]heptane-2,6-dicarboxylic acid, numerous exceptions have been observed, particularly for carbonyl-containing derivatives. researchgate.netresearchgate.netresearchgate.net The low optical activity of the spiro[3.3]heptane system means that other electronic and conformational effects can easily influence the sign of the optical rotation, leading to these deviations. researchgate.netresearchgate.net

Studies on the chiroptical properties of these compounds have shown that the specific optical rotations can be influenced by the nature of the substituents and the solvent. For example, optically pure (+)- and (-)-spiro[3.3]heptane-2,6-dicarboxylic acid exhibit specific rotations of [φ]D27 = +9.1° and -9.1°, respectively, in acetone. nih.gov

CompoundSpecific Rotation [α]D (degrees)Concentration (c)SolventReference
(+)-Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate+1.841.74CHCl3 researchgate.netnih.gov
(-)-Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate-1.841.74CHCl3 researchgate.netnih.gov
(+)-Spiro[3.3]heptane-2,6-dicarboxylic acid+9.15.33Acetone nih.gov
(-)-Spiro[3.3]heptane-2,6-dicarboxylic acid-9.15.32Acetone nih.gov

Reaction Mechanisms and Chemical Transformations Involving Spiro 3.3 Heptane 2,6 Diol Scaffolds

Influence of Spirocyclic Structure on Reaction Pathways and Product Distribution

The rigid, non-planar structure of the spiro[3.3]heptane core significantly governs the steric and electronic environment of reactive centers. vulcanchem.com This inherent strain and fixed conformation can dictate the direction of approaching reagents, leading to specific stereochemical outcomes. For instance, the spirocyclic framework can influence the facial selectivity of additions to carbonyl groups or the stereospecificity of cycloaddition reactions. In reactions involving derivatives, the rigid structure can prevent certain enzyme-induced conformational changes, which is a valuable property in drug design. vulcanchem.com The defined three-dimensional shape is crucial for interactions with biological targets, such as fitting into the binding sites of enzymes or receptors.

The introduction of substituents on the spiro[3.3]heptane rings creates distinct stereochemical environments. The four methylene (B1212753) protons in the parent ring system are non-equivalent, and substitution at the 2 and 6 positions, as in Spiro[3.3]heptane-2,6-diol, introduces chiral centers. diva-portal.orgbiosynth.com This chirality, combined with the rigid scaffold, is instrumental in asymmetric synthesis and in determining the biological activity of derivatives.

Oxidation Reactions of Spiro[3.3]heptane Derivatives

The hydroxyl groups of this compound and its derivatives are primary sites for oxidation reactions, yielding corresponding ketones or aldehydes. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can be used to convert alcohol functionalities into aldehydes. google.com For instance, the oxidation of a protected hydroxy group on a spiro[3.3]heptane derivative to an aldehyde has been reported. google.com The resulting carbonyl groups on the spiro[3.3]heptane ring are susceptible to a variety of addition and condensation reactions typical for ketones. google.com

The oxidation of a primary alcohol on a spiro[3.3]heptane derivative to an aldehyde, followed by reaction with various nucleophiles, can produce secondary alcohols. acs.org These can then undergo ring-closure reactions to form other substituted ring systems. acs.org

Table 1: Examples of Oxidation Reactions on Spiro[3.3]heptane Derivatives

Starting MaterialOxidizing AgentProductReference
Spiro[3.3]heptane derivative with a primary alcoholPyridinium chlorochromate (PCC)Corresponding aldehyde google.com
Spiro[3.3]heptane-1,3-diamine derivativePotassium permanganate (B83412) (acidic medium)Corresponding ketone or carboxylic acid
6-hydroxy-1-azaspiro[3.3]heptane derivativeNot specifiedCorresponding ketone or aldehyde

Reduction Reactions for Derivatization (e.g., carboxylic acids to alcohols)

Reduction reactions are a key method for the derivatization of spiro[3.3]heptane compounds, particularly for converting carboxylic acids and their derivatives into alcohols. Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing carboxylic acid groups to the corresponding alcohols. smolecule.com This transformation is valuable for synthesizing spirocyclic diols from dicarboxylic acids. For example, Spiro[3.3]heptane-2,6-dicarboxylic acid can be reduced to form this compound.

Similarly, ester functionalities on the spiro[3.3]heptane scaffold can be reduced. The reduction of a β-lactam ring within a spirocyclic precursor using alane has been employed in the synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane. rsc.org

Table 2: Reduction Reactions for Spiro[3.3]heptane Derivatization

Starting MaterialReducing AgentProductReference
Spiro[3.3]heptane-2-carboxylic acidLithium aluminum hydride (LiAlH₄)Spiro[3.3]heptane-2-methanol
Spiro[3.3]heptane-2,6-dicarboxylic acidNot specifiedThis compound
Spirocyclic β-lactamAlane (AlH₃)Azaspiro[3.3]heptane derivative rsc.org

Nucleophilic Substitution Reactions involving Spiro[3.3]heptane Moieties

The hydroxyl groups of this compound can be converted into better leaving groups, such as mesylates or tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For example, double displacement reactions on a diol derived from the ring-opening of 2,6-dioxaspiro[3.3]heptane have been used to synthesize spiropiperidines. whiterose.ac.uk

A common synthetic route to spiro[3.3]heptane systems involves double nucleophilic substitution between a di-electrophile and a di-nucleophile. diva-portal.orgvulcanchem.com For instance, the synthesis of Fecht's acid utilizes the reaction between pentaerythritol (B129877) tetrabromide and diethyl malonate. diva-portal.org Similarly, the synthesis of spiro[3.3]heptane-2-sulfonyl chloride can be achieved through thiolation of a pre-formed spirocyclic diol followed by chlorination. vulcanchem.com The sulfonyl chloride group is highly electrophilic and serves as a versatile handle for further nucleophilic substitutions. vulcanchem.com

The reaction of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide to form a dinitrile, which is then hydrolyzed, is a classic example of nucleophilic substitution to build the spiro[3.3]heptane-2,6-dicarboxylic acid core.

Ring-Opening and Ring-Closure Reactions in Spiro[3.3]heptane Synthesis

Ring-opening and ring-closure reactions are fundamental to the synthesis of the spiro[3.3]heptane scaffold itself and its derivatives. One notable method is the Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives, which serves as a key step to construct the spiro[3.3]heptane skeleton. nih.govresearchgate.net This rearrangement involves the expansion of a cyclopropyl (B3062369) ring. nih.gov

Another powerful technique is the [2+2] cycloaddition of dichloroketene (B1203229) with an alkene to form a cyclobutanone (B123998) intermediate, which can then be used to build the second ring of the spiro-system. diva-portal.orgnih.gov This method has been used to prepare 2,6-disubstituted spiro[3.3]heptanes, although it can result in low to moderate yields. diva-portal.org

Ring-opening of one of the oxetane (B1205548) rings in 2,6-dioxaspiro[3.3]heptane by a nucleophile is a key strategy for creating functionalized 3,3-disubstituted oxetanes, which are valuable building blocks. acs.org Conversely, ring-closure reactions are essential in the final steps of many spirocycle syntheses. For example, after a series of transformations on a spiro[3.3]heptane derivative, a base-mediated ring closure can be used to furnish a new substituted oxetane ring. acs.org

Investigation of Reaction Intermediates and Transition States (e.g., stabilized oxaphosphetane in Wittig reactions)

The Wittig reaction, used to form alkenes from carbonyl compounds, proceeds through a key intermediate known as an oxaphosphetane. csic.esnih.gov In the context of spiro[3.3]heptane chemistry, the Wittig reaction on spiro[3.3]heptanedione or its derivatives would involve the formation of a spiro-1,2-oxaphosphetane. csic.es The stability and subsequent decomposition of this intermediate determine the stereochemistry of the resulting alkene.

A stabilized oxaphosphetane intermediate has been detected during the synthetic route to stereoisomers of spiro[3.3]heptane-1-carboxylic acid derivatives. researchgate.net The Wittig reaction is a critical tool for creating exocyclic double bonds on the cyclobutane (B1203170) rings of the spiro[3.3]heptane system, which can then be used in further transformations like epoxidation or cycloadditions. rsc.orgnih.gov For instance, the olefination of 3-oxocyclobutane-1-carboxylic acid derivatives via a Wittig reaction is a key step in accessing precursors for 1-oxaspiro[3.3]heptanes. rsc.org However, standard Wittig conditions may not always be effective for strained ketones like those on a spiro[3.3]heptane scaffold, sometimes requiring alternative olefination protocols like the Tebbe reaction. nih.gov

The formation of the oxaphosphetane is understood as a two-stage, one-step mechanism, beginning with a nucleophilic attack of the ylide on the carbonyl carbon, followed by the P-O bond formation. nih.gov The rigid spirocyclic structure would influence the transition state geometry of this intermediate, thereby affecting the reaction's outcome.

Computational and Theoretical Chemistry Studies on Spiro 3.3 Heptane Systems

Molecular Dynamics Simulations and Force Field Development for Spiro[3.3]heptane Derivatives

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, and the accuracy of these simulations is critically dependent on the underlying force field. For novel molecular frameworks like spiro[3.3]heptane, standard force fields may lack accurate parameters, necessitating the development of specific parameter sets.

To enable realistic simulations of spiro[3.3]heptane derivatives in biological environments, researchers have focused on developing and validating new force field parameters compatible with established force fields such as the CHARMM General Force Field (CGenFF). This process involves generating high-level quantum mechanical (QM) data for the molecule's geometry, vibrational modes, and torsional energy profiles. These QM-derived data are then used to fit the classical mechanical parameters of the force field, ensuring that simulations can accurately reproduce the molecule's structural and dynamic properties.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, providing deep insights into the electronic structure and properties of molecules. DFT calculations have been extensively used to characterize the precise structural and electronic features of spiro[3.3]heptane and its derivatives.

PropertyTypical Calculated ValueComputational Method
C-C bond length (in cyclobutane (B1203170) ring)~1.55 ÅDFT (e.g., B3LYP/6-31G)
C-C-C bond angle (in cyclobutane ring)~88-90°DFT (e.g., B3LYP/6-31G)
Symmetry Point Group (unsubstituted)D2dDFT Geometry Optimization

Conformational Analysis and Energy Minimization Studies of Spiro[3.3]heptane Systems

A molecule's biological function is intrinsically linked to its three-dimensional shape or conformation. Therefore, the conformational analysis of spiro[3.3]heptane systems is crucial for understanding their spatial properties.

While the parent spiro[3.3]heptane is conformationally locked, its substituted derivatives, such as spiro[3.3]heptane-2,6-diol, can exist as multiple stereoisomers (e.g., cis and trans). Computational energy minimization studies are performed to determine the relative stabilities of these different isomers. These calculations, often using a combination of molecular mechanics and quantum mechanics, have demonstrated that for di-substituted spiro[3.3]heptanes, conformers where the substituents occupy equatorial-like positions are generally lower in energy than those with axial-like substituents, primarily due to minimized steric hindrance. The characteristic puckering of the cyclobutane rings is a defining feature, and the energy barrier associated with ring inversion has also been computationally explored.

Bioisosteric Replacement Modeling and Vector Analysis (e.g., benzene (B151609) bioisosteres)

A highly significant application of the spiro[3.3]heptane scaffold in medicinal chemistry is its role as a bioisostere of the benzene ring. Bioisosteres are molecular fragments that possess similar physical and chemical characteristics, allowing them to be interchanged in a molecule without drastically altering its biological activity. The spiro[3.3]heptane core effectively mimics the spatial arrangement of substituents on a phenyl ring but provides a saturated, non-aromatic, and three-dimensional alternative.

Computational vector analysis is employed to compare the geometry of substitution patterns. In a 1,4-disubstituted (para) benzene ring, the vectors pointing from the ring's center to the substituents are perfectly collinear (180° apart). For a 2,6-disubstituted spiro[3.3]heptane, these exit vectors are not perfectly collinear but are oriented in a way that projects the substituents into similar regions of space. This structural mimicry allows chemists to replace metabolically vulnerable phenyl groups with the more stable spiro[3.3]heptane core, often leading to improved metabolic stability and other desirable pharmacokinetic properties.

Scaffold Comparison1,4-Disubstituted Benzene2,6-Disubstituted Spiro[3.3]heptane
Core Structure Aromatic, PlanarSaturated, 3D, Puckered
Exit Vector Relationship Collinear (180°)Pseudo-linear, projects into similar space
Key Application Common aromatic building blockNon-aromatic bioisostere

Prediction of Molecular Interactions and Receptor Binding Topologies for Spiro[3.3]heptane Analogues

A primary goal of computational chemistry in drug discovery is to predict how a potential drug molecule will interact with its biological target. For spiro[3.3]heptane-based compounds, computational modeling is used to forecast their binding modes and affinities.

Molecular docking is a key computational technique used to place a ligand into the binding site of a receptor and score the interaction. This method helps predict the binding topology and identifies key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the spiro[3.3]heptane analogue and amino acid residues in the protein. The inherent rigidity of the spiro[3.3]heptane scaffold can be advantageous, as it may reduce the entropic penalty paid upon binding, potentially leading to higher binding affinity. The defined three-dimensional positioning of functional groups, such as the hydroxyl groups in this compound, is critical. These groups can be strategically placed to serve as hydrogen bond donors or acceptors, optimizing the molecule's fit and interaction with its specific receptor target.

Applications of Spiro 3.3 Heptane 2,6 Diol and Its Derivatives in Advanced Materials and Medicinal Chemistry

Utilization as Scaffolds in Material Science

The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, imparts significant conformational rigidity. This property is highly advantageous in the construction of materials with precisely controlled architectures and functionalities.

Derivatives of spiro[3.3]heptane-2,6-diol, particularly spiro[3.3]heptane-2,6-dicarboxylic acid, serve as crucial organic linkers or ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic molecules, creating porous structures with exceptionally high surface areas. researchgate.net The defined geometry and rigidity of the spiro[3.3]heptane backbone are instrumental in forming stable and complex MOF architectures with tunable porosity, which is essential for applications in catalysis, gas storage, and separation technologies. researchgate.net

A specific example is the creation of a homochiral MOF, designated WIG-5, from (R)-spiro[3.3]heptane-2,6-dicarboxylic acid and zinc nitrate. researchgate.net This framework is built from two interpenetrated networks, resulting in a distorted MOF-5-like structure. researchgate.net The careful selection of such chiral building blocks allows for the precise design of MOFs with absolute structures, which can be leveraged for enantioselective separation or catalysis. researchgate.net The ability to create these ordered, porous materials opens avenues for developing advanced systems for storing gases like methane (B114726) and hydrogen or for separating specific molecules from a mixture. researchgate.netdokumen.pub

The chiral variants of spiro[3.3]heptane derivatives are valuable monomers for creating optically active polymers. Specifically, optically active spiro[3.3]heptane-2,6-dicarboxylic acid is used in the synthesis of optically active polyamides. acs.org The incorporation of this rigid, non-planar spirocyclic structure into the polymer backbone results in polyamides with enhanced thermal properties and specific optical characteristics. The interaction of these monomers during polycondensation reactions leads to polymers with a fixed, rigid structure that can influence their macroscopic properties. Research has demonstrated the synthesis of optically active polyamides from optically active spiro[3.3]heptane-2,6-dicarboxylic acid, which was obtained via optical resolution. researchgate.net

The spiro[3.3]heptane scaffold is a key component in the design of novel hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). rsc.orgresearchgate.net HTMs are a critical layer in PSCs, responsible for extracting and transporting positive charge carriers (holes) generated in the perovskite layer upon light absorption. mdpi.comepfl.ch While the molecule spiro-OMeTAD has been the benchmark HTM, its high cost and complex synthesis have driven the search for alternatives. rsc.orgmdpi.com

A derivative based on a spiro[3.3]heptane-2,6-dispirofluorene (SDF) core, named SDF-OMeTAD, has been developed as a low-cost and easily synthesized alternative. rsc.orgresearchgate.net This material was synthesized in a two-step reaction and, when incorporated into a planar perovskite solar cell, achieved a competitive power conversion efficiency (PCE) of 13.01% with a high open-circuit voltage of 1.10 V. rsc.orgresearchgate.net The facile synthesis from commercially available starting materials makes SDF-based molecules promising for the future development and large-scale industrialization of perovskite solar cell technology. rsc.org

Performance of SDF-OMeTAD in a Planar Perovskite Solar Cell rsc.orgresearchgate.net
ParameterValue
Power Conversion Efficiency (PCE)13.01%
Open-Circuit Voltage (Voc)1.10 V
Synthesis ComplexityLow (two-step reaction)

Applications in Medicinal Chemistry and Drug Design

The unique three-dimensional and rigid nature of the spiro[3.3]heptane scaffold makes it a valuable tool for medicinal chemists seeking to improve the properties of drug candidates.

In drug design, a bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The spiro[3.3]heptane unit has emerged as a novel, saturated bioisostere for the phenyl ring, one of the most common structural motifs in drug molecules. researchgate.netnih.gov Unlike many other saturated bioisosteres that mimic the linear (para-substituted) arrangement of a benzene (B151609) ring, the spiro[3.3]heptane scaffold provides non-collinear exit vectors, allowing it to mimic mono-, meta-, and para-substituted phenyl rings. researchgate.net

By replacing a flat phenyl ring with the rigid, 3D spiro[3.3]heptane core, chemists can introduce conformational restriction. nih.gov This can lock the molecule into a more biologically active conformation, potentially improving its potency and selectivity for its molecular target. nih.gov Furthermore, replacing an aromatic ring with a saturated scaffold can improve key drug properties, such as metabolic stability and solubility. researchgate.netacs.org

This strategy has been successfully demonstrated by incorporating the spiro[3.3]heptane scaffold into known drugs. researchgate.netnih.gov

Sonidegib (Anticancer Drug): Replacement of the meta-substituted benzene ring with a spiro[3.3]heptane core resulted in a patent-free analog with high potency and significantly increased metabolic stability. researchgate.netnih.gov

Vorinostat (Anticancer Drug): The terminal phenyl ring was replaced with the spiro[3.3]heptane scaffold. researchgate.netnih.gov

Benzocaine (Anesthetic): The para-substituted benzene ring was successfully replaced by the spiro[3.3]heptane bioisostere. researchgate.netnih.gov

The successful application of this scaffold in modifying existing drugs highlights its potential for optimizing lead compounds in future drug discovery efforts. researchgate.netacs.org

Examples of Spiro[3.3]heptane as a Benzene Bioisostere researchgate.netnih.gov
Original DrugOriginal Ring MimickedSpiro[3.3]heptane Application
Sonidegibmeta-substituted BenzeneResulted in analog with high potency and improved metabolic stability.
VorinostatPhenyl RingDemonstrated successful scaffold replacement.
Benzocainepara-substituted BenzeneShowcased mimicry of a para-substituted ring system.

Spiro[3.3]heptane as a Conformationally Restricted Bioisostere

Surrogates for Piperazines, Piperidines, Morpholines, and Thiomorpholines

Derivatives of spiro[3.3]heptane, particularly 2,6-diazaspiro[3.3]heptane, have been investigated as three-dimensional substitutes for piperazine. researchgate.netdiva-portal.org These spirocyclic analogues offer a more rigid structure, which can be advantageous for optimizing binding to biological targets. thieme-connect.com The increased rigidity can lead to enhanced drug-like properties. thieme-connect.com For instance, 2-oxa-6-azaspiro[3.3]heptane has been used as a bioisostere for morpholine (B109124), demonstrating improved metabolic stability in Bruton's tyrosine kinase (BTK) inhibitors. chimia.ch The replacement of a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane in a BTK inhibitor led to significantly better metabolic stability and aqueous solubility, with only a marginal effect on target affinity. chimia.ch

Similarly, azaspiro[3.3]heptanes have been developed as piperidine (B6355638) surrogates. colab.ws These conformationally restricted analogues are valuable in drug design due to their well-defined three-dimensional shape. colab.ws The synthesis of various azaspiro[3.3]heptanes allows for the exploration of novel chemical space and the development of compounds with improved pharmacological profiles. researchgate.net

Non-Collinear Benzene Bioisostere

The spiro[3.3]heptane scaffold has been identified as a non-collinear bioisostere for the phenyl ring. researchgate.netresearchgate.net Unlike other saturated bioisosteres that maintain the linear arrangement of substituents in para-substituted benzenes, spiro[3.3]heptane provides non-collinear exit vectors. researchgate.net This unique geometry allows it to mimic mono-, meta-, and para-substituted phenyl rings in drug molecules. researchgate.netresearchgate.net

For example, the replacement of the phenyl ring in the anticancer drugs Sonidegib and Vorinostat with a spiro[3.3]heptane moiety resulted in analogues that retained high potency. researchgate.netnih.gov In the case of Sonidegib, replacing the meta-substituted phenyl ring with spiro[3.3]heptane led to a decrease in calculated lipophilicity (clogP) without a significant change in experimental lipophilicity (logD). researchgate.net

Design of Conformationally Constrained Amino Acid Analogues (e.g., glutamic acid analogues)

The rigid spiro[3.3]heptane skeleton is an ideal scaffold for designing conformationally constrained analogues of amino acids. These analogues can help to probe the specific conformations required for binding to receptors. A library of glutamic acid analogues based on the spiro[3.3]heptane framework has been designed, and two members, (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides, have been synthesized. researchgate.net Due to the rigid nature of the spirocyclic core, the aminocarboxylate and carboxylic acid groups in these analogues are held in a fixed spatial relationship, which can be used to investigate the topologies of various glutamate (B1630785) receptors. researchgate.net Spiro[3.3]heptane-2,6-dicarboxylic acid itself is considered an isomeric form of glutamic acid. biosynth.com

Scaffold for Structure-Activity Relationship (SAR) Exploration in Drug Discovery

The well-defined and rigid nature of the spiro[3.3]heptane scaffold makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery. diva-portal.orgspirochem.com By placing functional groups at specific and predictable positions in three-dimensional space, medicinal chemists can systematically explore the chemical space around a biological target. diva-portal.orgrsc.org This can lead to the identification of compounds with enhanced potency, selectivity, and improved physicochemical properties. rsc.org The use of spirocyclic scaffolds like spiro[3.3]heptane allows for the exploration of novel chemical and property spaces, which can be crucial for developing new drug candidates. spirochem.com

Influence on Metabolic Stability and Drug-Likeness

A significant advantage of incorporating the spiro[3.3]heptane motif into drug candidates is the potential for improved metabolic stability. nih.gov The replacement of metabolically vulnerable groups, such as phenyl rings, with the more stable spiro[3.3]heptane core can lead to compounds with better pharmacokinetic profiles. nih.gov For instance, the introduction of a 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere resulted in a significant improvement in metabolic stability. chimia.ch The rigid structure of the spiro[3.3]heptane scaffold can also enhance drug-likeness by increasing the fraction of sp³-hybridized carbon atoms, which is often associated with improved clinical success. rsc.orgresearchgate.net

Development of Novel Heterocyclic Building Blocks (e.g., azaspiro[3.3]heptanes)

This compound and its derivatives serve as precursors for the synthesis of novel heterocyclic building blocks. acs.org Of particular importance are the azaspiro[3.3]heptanes, which are valuable in medicinal chemistry. thieme-connect.denih.gov The synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate for piperazine, has been reported and shown to be useful in palladium-catalyzed amination reactions. researchgate.netnih.gov Various synthetic routes have been developed to access these and other functionalized azaspiro[3.3]heptanes, including those with multiple exit vectors for further chemical modification. thieme-connect.delookchem.comnih.gov These building blocks provide access to novel chemical space and have been incorporated into drug discovery programs. researchgate.netethz.ch

Future Directions and Emerging Research Avenues for Spiro 3.3 Heptane 2,6 Diol Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current syntheses of spiro[3.3]heptane-2,6-diol typically involve the reduction of spiro[3.3]heptane-2,6-dicarboxylic acid. acs.org The dicarboxylic acid itself is often prepared through multi-step sequences, such as the double substitution reaction of pentaerythritol (B129877) tetrabromide with diethyl malonate. diva-portal.org While effective, these routes can be lengthy and may use harsh reagents. Future research is poised to develop more direct, efficient, and sustainable methods.

Key areas for development include:

Greener Reduction Methods: The conversion of the dicarboxylic acid or its esters to the diol often employs powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.org Research into catalytic hydrogenation or transfer hydrogenation using more environmentally benign catalysts and hydrogen sources would represent a significant advance in sustainability.

Direct Synthesis from Readily Available Precursors: Novel strategies that bypass the dicarboxylic acid intermediate are highly desirable. For instance, methods involving the [2+2] cycloaddition of ketenes to specific alkenes could potentially be adapted to create a spiro[3.3]heptanone precursor that can be directly reduced to the diol. diva-portal.orggoogle.com

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric routes to produce enantiopure this compound would be a major breakthrough. This could involve chiral catalysts in cycloaddition reactions or the enzymatic resolution of racemic intermediates. vulcanchem.com

Flow Chemistry: The application of flow chemistry techniques could enhance the safety, scalability, and efficiency of existing synthetic steps, particularly for reactions that are highly exothermic or require precise control over reaction parameters. vulcanchem.com A 2023 study highlighted a modular approach for synthesizing spiro[3.3]heptanes using keteneiminium salts, which could be adapted for more efficient production. researchgate.net

Exploration of Underexplored Derivatization and Functionalization Strategies

The two hydroxyl groups of this compound are prime targets for derivatization, yet their full potential remains underexplored compared to the corresponding dicarboxylic acid or diamine analogues. Future research should focus on leveraging these functionalities to create novel molecular architectures.

Potential strategies include:

Asymmetric Derivatization: Selectively functionalizing one of the two hydroxyl groups would open access to a wide array of non-C₂-symmetric derivatives, which are valuable in creating complex molecular structures and probes.

Conversion to Other Functional Groups: The hydroxyl groups can serve as precursors to other functionalities. For example, they can be converted into good leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution reactions, allowing the introduction of amines, azides, thiols, or halides. thieme-connect.de This would provide synthetic entry into heteroatom-substituted spiro[3.3]heptanes like the medicinally important 2-oxa-6-azaspiro[3.3]heptane. rsc.orgacs.org

Polymerization: The diol can be used as a monomer in polycondensation reactions to create novel polyesters or polyurethanes. The rigid spirocyclic core would impart unique thermal and mechanical properties to the resulting polymers.

Grafting onto Scaffolds: The diol can be attached to other molecular scaffolds or surfaces to modify their properties. For instance, grafting onto polymer backbones could enhance rigidity and thermal stability. mdpi.com

Advanced Understanding of Structure-Property Relationships at the Molecular Level

The unique, rigid, and non-planar geometry of the spiro[3.3]heptane core is fundamental to its utility. vulcanchem.com A deeper, quantitative understanding of how this structure influences molecular properties is crucial for designing new molecules with tailored functions.

Future research should focus on:

High-Resolution Structural Analysis: While X-ray crystallography has been used for some derivatives, a systematic study of this compound and its derivatives would provide precise data on bond angles, bond lengths, and the spatial orientation of substituents. researchgate.net This is critical for its use as a bioisostere, where it mimics the spatial arrangement of groups in cyclohexane (B81311) or benzene (B151609) rings. enamine.netacs.org

Computational Modeling: Advanced computational methods, such as density functional theory (DFT), can predict a range of physicochemical properties, including conformational energy landscapes, dipole moments, and solubility. vulcanchem.com Such models can guide synthetic efforts by predicting the properties of target molecules before they are made.

Chirality and Optical Properties: The 2,6-disubstituted spiro[3.3]heptane system possesses axial chirality. acs.org A thorough investigation into the chiroptical properties (e.g., circular dichroism) of the enantiopure diol and its derivatives is needed. Understanding these properties is essential for applications in asymmetric catalysis and for studying interactions with chiral biological targets. researchgate.net

Physicochemical Property Profiling: Systematically measuring key properties like aqueous solubility, lipophilicity (LogP), and metabolic stability across a library of diol derivatives will build a crucial database for rational design in fields like drug discovery. researchgate.netresearchgate.net

PropertyDescriptionResearch Focus
3D Geometry Rigid, non-planar structure with non-collinear exit vectors. researchgate.netchemrxiv.orgHigh-resolution X-ray crystallography and NMR studies to precisely map substituent orientations.
Chirality 2,6-disubstitution leads to axial chirality. acs.orgresearchgate.netStudy of chiroptical properties and development of stereoselective syntheses.
Physicochemical Influences solubility, lipophilicity, and metabolic stability. researchgate.netresearchgate.netSystematic measurement across derivative libraries; computational prediction of properties.

Expanding Applications in Diverse Fields of Catalysis and Supramolecular Chemistry

The well-defined structure of this compound makes it an attractive scaffold for applications in catalysis and supramolecular chemistry, areas that are beginning to be explored.

Emerging applications include:

Ligands for Metal-Organic Frameworks (MOFs): The related dicarboxylic acid is a known linker for MOFs. this compound could similarly act as a neutral, ditopic ligand to form novel MOFs or coordination polymers with unique pore structures and potential applications in gas storage or catalysis.

Supramolecular Host-Guest Chemistry: Derivatives of the diol have already been shown to be excellent guests for macrocyclic hosts like cucurbit[n]urils (CBn), forming remarkably stable inclusion complexes. acs.orgsemanticscholar.org Future work could explore the design of molecular switches, sensors, or machines based on the controlled binding and release of these spiro[3.3]heptane guests.

Asymmetric Catalysis: Enantiopure this compound can be used to synthesize chiral ligands for asymmetric transition metal catalysis. The rigid backbone can create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions such as hydrogenation, hydrosilylation, or C-C bond formation.

Organocatalysis: The diol scaffold can be functionalized with catalytic groups (e.g., amines, thioureas) to create novel organocatalysts. The rigid structure would allow for precise positioning of the catalytic unit and substrate, enhancing reaction efficiency and stereocontrol.

Application AreaPotential Role of this compoundKey Research Directions
MOFs/Coordination Polymers Ditopic neutral ligand. Synthesis of new frameworks; investigation of porosity and catalytic activity.
Supramolecular Chemistry Rigid guest for macrocyclic hosts. acs.orgsemanticscholar.orgDesign of molecular switches and sensors; study of binding thermodynamics and kinetics.
Asymmetric Catalysis Chiral backbone for ligands.Synthesis of chiral phosphine (B1218219) or N-heterocyclic carbene ligands; application in catalytic reactions.
Organocatalysis Rigid scaffold for catalytic moieties.Development of novel bifunctional organocatalysts; use in stereoselective transformations.

Further Investigation into Spiro[3.3]heptane Scaffolds for Rational Drug Design

The spiro[3.3]heptane framework is increasingly recognized as a valuable "bioisostere," acting as a three-dimensional, saturated replacement for flat aromatic rings (like benzene) or conformationally flexible rings (like cyclohexane) in drug candidates. researchgate.netchemrxiv.org This replacement can lead to improved physicochemical properties, such as increased solubility, enhanced metabolic stability, and reduced off-target toxicity, a concept often referred to as "escaping flatland". enamine.netacs.orgresearchgate.net

Future investigations involving this compound in this context should include:

Scaffold for Diverse Libraries: The diol is an ideal starting point for creating libraries of compounds for high-throughput screening. Its two hydroxyl groups can be functionalized with a wide variety of substituents to explore the chemical space around a biological target. thieme-connect.com

Probing Protein Binding Pockets: Due to its rigid structure, the diol scaffold allows for the precise and predictable placement of functional groups in three-dimensional space. diva-portal.orgresearchgate.net This makes it an excellent tool for mapping the topology of enzyme active sites or receptor binding pockets. researchgate.net

Improving ADME Properties: Systematic studies are needed to confirm that incorporating the this compound motif into known drugs or lead compounds improves their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles as has been suggested for related spiro[3.3]heptane structures. acs.org

Conformationally Restricted Analogs: The diol can be used to synthesize conformationally restricted analogs of natural ligands or known drugs. For example, it has been used as a scaffold for glutamic acid analogs, where the rigid frame "fixes" the relative positions of the key pharmacophoric groups. researchgate.net

Q & A

Basic: What are the standard synthetic routes for Spiro[3.3]heptane-2,6-diol?

Answer:
this compound can be synthesized via:

  • Ring-closing metathesis (RCM): Cyclization of diene precursors using Grubbs catalysts to form the spirocyclic core .
  • Dihydroxylation of spiro dienes: Osmium tetroxide-mediated dihydroxylation of spiro[3.3]hepta-4,6-diene derivatives .
  • Reduction of diketones: Catalytic hydrogenation or borohydride reduction of spirocyclic diketones (e.g., Spiro[3.3]heptane-2,6-dione) .
    Key challenges include controlling regioselectivity and minimizing side reactions. Purity is typically verified via HPLC or NMR .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm spirocyclic structure and stereochemistry. Coupling constants in ¹H NMR reveal ring strain .
  • X-ray crystallography: Resolves absolute stereochemistry and bond angles in the spiro core .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • IR spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and C-O stretching vibrations .

Advanced: How can stereochemical purity be ensured during the synthesis of this compound?

Answer:

  • Chiral catalysts: Use enantioselective catalysts (e.g., Sharpless dihydroxylation) to control stereochemistry .
  • Chiral chromatography: Separate diastereomers using chiral stationary phases (e.g., amylose derivatives) .
  • Crystallization-induced asymmetric transformation: Recrystallize intermediates with chiral resolving agents .
    Contaminants like meso-isomers are monitored via polarimetry or chiral HPLC .

Advanced: What strategies address low yields in the catalytic cyclization of precursors to this compound?

Answer:

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening: Test Ru-, Mo-, or W-based catalysts for RCM efficiency .
  • Temperature control: Lower reaction temperatures reduce side reactions (e.g., ring-opening) .
    Yield improvements are quantified via GC-MS or gravimetric analysis .

Advanced: How to resolve contradictions in reported thermodynamic data for this compound derivatives?

Answer:

  • Standardized calorimetry: Use differential scanning calorimetry (DSC) to measure ΔfH° and phase transitions under controlled conditions .
  • Computational validation: Compare experimental data with DFT-calculated Gibbs free energies or heats of formation .
  • Batch consistency analysis: Replicate syntheses to identify variability in precursor purity or reaction conditions .

Basic: What are the primary applications of this compound in polymer research?

Answer:

  • Hyperbranched polymers: Acts as a rigid spacer in copolymers for OLEDs, enhancing charge transport .
  • Crosslinking agents: Improves thermal stability in epoxy resins due to its strained spirocyclic structure .
  • Chiral templates: Used in asymmetric catalysis for drug intermediates .

Advanced: What are the challenges in functionalizing this compound without disrupting the spirocyclic core?

Answer:

  • Protecting groups: Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBS) groups before alkylation/acylation .
  • Selective oxidation: Use mild oxidants (e.g., TEMPO/NaClO) to avoid ring strain-induced decomposition .
  • Radical reactions: Controlled conditions prevent undesired ring-opening during halogenation .

Basic: How to assess the purity of this compound using chromatographic methods?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (210 nm) resolve diol from byproducts like diketones .
  • GC-MS: Quantify volatile impurities (e.g., residual solvents) using DB-5 capillary columns .
  • TLC: Monitor reaction progress with silica gel plates and cerium molybdate staining .

Advanced: What computational models predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT calculations: Simulate transition states for SN2 reactions at hydroxyl groups .
  • Molecular dynamics (MD): Model solvation effects on ring strain and reactivity .
  • QSAR studies: Correlate substituent effects with reaction rates for derivative synthesis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335) .
  • Storage: Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.